molecular formula C9D12O B1148466 4-ISO-PROPYLPHENOL-D12 CAS No. 1219805-27-2

4-ISO-PROPYLPHENOL-D12

Cat. No.: B1148466
CAS No.: 1219805-27-2
M. Wt: 148.26
Attention: For research use only. Not for human or veterinary use.
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Description

4-ISO-PROPYLPHENOL-D12 is a deuterated form of 4-isopropylphenol, an organic compound with the molecular formula C9H12O. The deuterated version, this compound, is used primarily in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-ISO-PROPYLPHENOL-D12 is synthesized through the alkylation of phenol with propylene. The reaction typically involves the use of a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process. The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atmospheres .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow alkylation of phenol with propylene in the presence of a solid acid catalyst. This method ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-ISO-PROPYLPHENOL-D12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly used under controlled conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-ISO-PROPYLPHENOL-D12 is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological systems.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ISO-PROPYLPHENOL-D12 involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through interactions with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

    4-Isopropylphenol: The non-deuterated form of 4-ISO-PROPYLPHENOL-D12.

    2-Isopropylphenol: An isomer with the isopropyl group in the ortho position.

    2,6-Diisopropylphenol: A compound with two isopropyl groups in the ortho positions.

    2,4,6-Triisopropylphenol: A compound with three isopropyl groups on the aromatic ring.

Uniqueness: this compound is unique due to its deuterium content, which makes it valuable in isotopic labeling studies. This property allows researchers to trace the compound’s metabolic pathways and interactions with high precision, providing insights that are not possible with non-deuterated analogs.

Properties

CAS No.

1219805-27-2

Molecular Formula

C9D12O

Molecular Weight

148.26

Synonyms

4-ISO-PROPYLPHENOL-D12

Origin of Product

United States

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